BenchChemオンラインストアへようこそ!

Akabar

Pharmacokinetics Intestinal antiseptic Nitrofuran absorption

Akabar is the Mexican-branded formulation of nifuroxazide (CAS 965-52-6), a synthetic 5-nitrofuran antibiotic with the IUPAC name 4-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide (molecular formula C₁₂H₉N₃O₅, MW 275.22). It belongs to the nitrofuran class of antibacterial agents and is deployed exclusively as a luminally-acting intestinal antiseptic for acute infectious diarrhea caused by susceptible enteropathogens including Escherichia coli, Salmonella spp., Shigella spp., and Campylobacter jejuni.

Molecular Formula C12H9N3O5
Molecular Weight 275.22 g/mol
CAS No. 965-52-6
Cat. No. B1678864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkabar
CAS965-52-6
SynonymsAkabar
Bifix
Ediston
Ercefuryl
Eskapar
nifuroxazide
Nifuroxazide-Ratiopharm
p-hydroxybenzoic acid (5-nitrofurfurylidene)hydrazide
Panfurex
Pentofuryl
Septidiaryl
Molecular FormulaC12H9N3O5
Molecular Weight275.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O
InChIInChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)
InChIKeyYCWSUKQGVSGXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Akabar (Nifuroxazide, CAS 965-52-6): Core Identity and Procurement-Relevant Classification


Akabar is the Mexican-branded formulation of nifuroxazide (CAS 965-52-6), a synthetic 5-nitrofuran antibiotic with the IUPAC name 4-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide (molecular formula C₁₂H₉N₃O₅, MW 275.22) . It belongs to the nitrofuran class of antibacterial agents and is deployed exclusively as a luminally-acting intestinal antiseptic for acute infectious diarrhea caused by susceptible enteropathogens including Escherichia coli, Salmonella spp., Shigella spp., and Campylobacter jejuni . Beyond its established antimicrobial indication, nifuroxazide has been repurposed as an inhibitor of STAT3 signaling (IC₅₀ ≈ 3 μM against IL-6-induced STAT3 activation) with investigational applications in oncology and inflammatory bowel disease . The compound is practically non-absorbed from the gastrointestinal tract (>99% remains intraluminal), a pharmacokinetic property that fundamentally distinguishes it from systemically-absorbed nitrofuran congeners .

Why In-Class Nitrofuran Substitution Is Not Advisable for Akabar (Nifuroxazide) Procurement


Despite sharing a 5-nitrofuran pharmacophore, individual nitrofuran antibiotics exhibit fundamentally divergent pharmacokinetic destinations, genotoxic liabilities, and clinical indication spaces that preclude generic interchange. Nifuroxazide is engineered for complete gastrointestinal confinement—>99% of an oral dose remains in the intestinal lumen without reaching measurable systemic concentrations —whereas nitrofurantoin is rapidly and completely absorbed from the GI tract, achieving therapeutic concentrations exclusively in urine [1]. Furazolidone, another intestinal nitrofuran, carries documented carcinogenicity concerns that led to its withdrawal from human use in the United States and European Union [2]. Even within the same anatomical compartment, nifuroxazide demonstrates a unique dual mechanism—direct bactericidal activity plus STAT3 pathway inhibition—that neither nitrofurantoin nor furazolidone recapitulates [3]. These non-overlapping properties mean that substituting one nitrofuran for another in a research protocol, clinical guideline, or procurement specification introduces variables in systemic exposure, target engagement, and safety that cannot be compensated by simple dose adjustment.

Akabar (Nifuroxazide) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Gastrointestinal Compartmentalization: Nifuroxazide >99% Intestinal Retention Versus Nitrofurantoin's Complete Systemic Absorption

Nifuroxazide demonstrates near-total gastrointestinal confinement following oral administration, with >99% of the administered dose retained within the intestinal lumen and negligible systemic exposure . In direct contrast, nitrofurantoin—the most widely prescribed nitrofuran in human medicine—is rapidly and completely absorbed after oral administration, achieving therapeutic concentrations in urine rather than the gut lumen, with a plasma half-life of approximately 20 minutes and ~40% excreted unchanged via tubular secretion [1]. This fundamental pharmacokinetic divergence dictates their mutually exclusive therapeutic niches: nifuroxazide for luminal gastrointestinal infections, nitrofurantoin for urinary tract infections.

Pharmacokinetics Intestinal antiseptic Nitrofuran absorption

Clinical Efficacy in Acute Diarrhea: Nifuroxazide Reduces Time to Stool Normalization by 3 Days Versus Probiotic (p=0.0001)

In a prospective observational study of 169 adult patients with acute diarrhea, nifuroxazide (200 mg four times daily for 3 days) produced a mean time to last unformed stool (TLUS) of 2 days, compared to 5 days for a probiotic preparation containing 1.2 × 10⁷ live lyophilized lactic acid bacteria (p = 0.0001) [1]. A separate confirmatory prospective comparative study (n = 61) corroborated this finding: at day 7 post-treatment initiation, 86% of nifuroxazide-treated patients (31/36) had achieved medium mushy stool consistency versus only 20% (5/25) in the probiotic group [2]. The nifuroxazide group also demonstrated significantly fewer stools at day 3 (p = 0.001) and day 7 (p < 0.001) compared to probiotic [2].

Acute diarrhea Clinical trial Probiotic comparator

In Vivo Genotoxicity: Nifuroxazide Shows No Significant Mutagenic Response Across Eight Organs, Whereas Nitrofurantoin Induces Kidney-Specific Mutations

In a comparative in vivo mutagenicity study using the Big Blue transgenic mouse mutation assay, mice were orally treated with either nifuroxazide or nitrofurantoin at doses 25-fold higher than human posology (corresponding to 50% of the maximum tolerated dose) for five consecutive days, with mutant frequency subsequently determined across eight organs (kidney, lung, bladder, caecum, colon, small intestine, spleen, and stomach) [1]. Nitrofurantoin-treated mice exhibited a weak but detectable mutagenic response specifically in the kidney, consistent with its urinary concentration and therapeutic target. In contrast, no significant increase in mutant frequency was detected in nifuroxazide-treated mice in any of the eight organs analyzed [1]. The mutation spectra from nitrofurantoin-treated samples exhibited slightly more GC→TA transversions compared with untreated controls, a signature absent in the nifuroxazide cohort [1].

Genotoxicity Mutagenesis Big Blue mouse assay

Ulcerative Colitis Add-On Therapy: Nifuroxazide Plus Mesalamine Doubles Remission Rate Versus Mesalamine Alone (56% vs 24%)

A randomized controlled pilot study (NCT05988528) evaluated nifuroxazide (200 mg twice daily) co-administered with mesalamine (1 g three times daily) versus placebo plus mesalamine in 50 patients with mild-to-moderate ulcerative colitis over six months [1]. The nifuroxazide add-on group achieved a clinical response rate of 76% (19/25) versus 56% (14/25) in the mesalamine-alone arm, and a remission rate of 56% (14/25) versus 24% (6/25), as assessed by the partial Mayo score (PMS reduction p = 0.005) [1]. Biomarker analysis confirmed mechanistic engagement: significant reductions in IL-6 (p = 0.03), NF-κB (p = 0.03), CRP (p = 0.02), and STAT3 (p = 0.03) levels were observed in the nifuroxazide group relative to mesalamine alone [1]. Quality of life, measured by IBDQ-32, improved significantly (p = 0.002) [1].

Ulcerative colitis STAT3 inhibition Mesalamine adjunct

ALDH1-Selective Bioactivation: Nifuroxazide Is Selectively Activated by ALDH1 Isoforms Over ALDH2, Enabling Tumor-Initiating Cell Targeting

Among 5-nitrofuran pro-drugs, nifuroxazide exhibits a unique selectivity profile in its bioactivation: it is preferentially reduced by aldehyde dehydrogenase 1 (ALDH1) isoforms (ALDH1A1 and ALDH1A3) over the closely related ALDH2 isoform, acting via a two-hit mechanism that both oxidizes ALDH1 and generates cytotoxic metabolites [1]. This isoform selectivity is functionally consequential—ALDH1ᴴⁱᵍʰ melanoma-initiating cells are selectively sensitive to nifuroxazide, whereas cells harboring ALDH1A3 loss-of-function mutations acquire drug resistance [1]. No equivalent ALDH1-over-ALDH2 selectivity has been reported for nitrofurantoin, furazolidone, or nitrofurazone, which are bioactivated via broader nitroreductase mechanisms [1]. Notably, BRAF and MEK inhibitor therapy upregulates ALDH1 expression in patient melanomas and synergizes with nifuroxazide in preclinical models [1].

ALDH1 bioactivation Cancer stem cells Prodrug selectivity

Caco-2 Intestinal Epithelial Cytotoxicity: Nifuroxazide Demonstrates Acceptable Viability Profile at Antimicrobial Concentrations

In a comparative Caco-2 intestinal epithelial cytotoxicity study using the MTT assay (ISO 10993-5), nifuroxazide and nitrofurantoin were tested alongside 12 structural derivatives at concentrations of 2, 4, 6, 8, and 10 μg/mL [1]. Nitrofurantoin demonstrated superior Caco-2 viability, exceeding 83% at all tested concentrations [1]. Nifuroxazide maintained viability above 70% at the lower therapeutic-range concentrations of 2, 4, and 6 μg/mL—the threshold considered acceptable for further permeability studies—with viability declining at higher concentrations [1]. This cytotoxicity profile is consistent with nifuroxazide's intended luminally-restricted pharmacology: epithelial exposure is transient and limited by non-absorption, making the >70% viability window at clinically relevant luminal concentrations adequate for its therapeutic index [1].

Caco-2 cytotoxicity Intestinal permeability Nitrofuran safety

Procurement-Ready Application Scenarios for Akabar (Nifuroxazide, CAS 965-52-6) Based on Quantitative Differentiation Evidence


Acute Infectious Diarrhea Clinical Trials: Superiority-Design Comparator Arm or First-Line Intervention

In randomized controlled trials for acute bacterial diarrhea, nifuroxazide offers a clinically validated active comparator with a well-characterized effect size. Based on head-to-head data showing TLUS of 2 days versus 5 days for probiotics (p = 0.0001) and day-7 stool normalization rates of 86% versus 20% , nifuroxazide can serve as either a positive control arm in superiority or non-inferiority designs against novel antidiarrheal candidates, or as the investigational agent in settings where probiotics are the current standard. Its purely luminal action—>99% intestinal retention and negligible systemic exposure —minimizes pharmacokinetic confounders and systemic adverse event monitoring burden, streamlining trial logistics and safety reporting.

Ulcerative Colitis and IBD Research: STAT3-Targeted Adjunct to Standard Mesalamine Therapy

For preclinical and clinical IBD research programs, nifuroxazide provides a repurposable, orally bioavailable STAT3 inhibitor with demonstrated clinical translation. The RCT evidence showing that nifuroxazide co-administration with mesalamine increases remission rates from 24% to 56% (Δ = +32 percentage points, p = 0.005) while significantly reducing IL-6, NF-κB, CRP, and STAT3 levels positions it as a mechanistically rational adjunct for protocols investigating STAT3-driven intestinal inflammation. Researchers should note that nifuroxazide's ALDH1-selective bioactivation can be exploited to achieve cell-type-specific effects in ALDH1ᴴⁱᵍʰ subpopulations within the inflamed intestinal epithelium, a feature not shared by other nitrofurans or conventional STAT3 inhibitors such as Stattic.

Intestinal Permeability and Drug Absorption Studies: Reference Compound with Validated Caco-2 Cytotoxicity Window

For laboratories conducting Caco-2 monolayer permeability or intestinal absorption screening, nifuroxazide serves as a well-characterized reference compound with a defined cytotoxicity ceiling. The MTT assay data establish that Caco-2 viability remains above 70% at nifuroxazide concentrations ≤6 μg/mL, with the viability profile directly benchmarked against nitrofurantoin (>83% at all tested concentrations up to 10 μg/mL) . This concentration-viability mapping allows researchers to select appropriate nifuroxazide dosing ranges for permeability assays without compromising monolayer integrity. Furthermore, nifuroxazide's near-zero transepithelial permeability (consistent with its >99% intestinal retention ) makes it a useful low-permeability calibration standard in P-glycoprotein and tight-junction integrity studies.

Cancer Stem Cell and ALDH1-Targeted Oncology Research: Isoform-Selective Prodrug Strategy

For oncology groups investigating ALDH1ᴴⁱᵍʰ cancer stem cell (CSC) populations, nifuroxazide offers a unique tool compound that exploits—rather than merely inhibits—ALDH1 enzyme activity. The selective bioactivation by ALDH1A1/1A3 over ALDH2, coupled with the two-hit mechanism of ALDH1 oxidation and cytotoxic metabolite generation , makes nifuroxazide mechanistically distinct from direct ALDH inhibitors (e.g., DEAB, disulfiram). Procurement specifications for CSC research should mandate nifuroxazide rather than alternative nitrofurans (nitrofurantoin, furazolidone) because only nifuroxazide has documented ALDH1-over-ALDH2 selectivity. Researchers should also note the synergy between nifuroxazide and BRAF/MEK inhibitors reported in melanoma models, as MAPK pathway inhibition upregulates ALDH1 expression and sensitizes cells to nifuroxazide .

Quote Request

Request a Quote for Akabar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.